molecular formula C25H39NO3S B12138046 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide

Cat. No.: B12138046
M. Wt: 433.6 g/mol
InChI Key: IFNRTZNOGRXBSY-UHFFFAOYSA-N
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Description

4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane carboxamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Cyclohexanecarboxamide Core: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Attachment of the 1,1-Dioxidotetrahydrothiophen-3-yl Group: This step involves the oxidation of tetrahydrothiophene followed by its attachment to the amide nitrogen.

    Attachment of the 4-(Propan-2-yl)benzyl Group: This step involves the reaction of the amide with 4-(propan-2-yl)benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,1-dioxidotetrahydrothiophen-3-yl group may play a key role in this interaction, possibly through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(methyl)benzyl]cyclohexanecarboxamide
  • 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(ethyl)benzyl]cyclohexanecarboxamide

Uniqueness

The unique combination of functional groups in 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide gives it distinct chemical and physical properties compared to similar compounds. This uniqueness may translate to specific biological activities or material properties that are not observed in other compounds.

Properties

Molecular Formula

C25H39NO3S

Molecular Weight

433.6 g/mol

IUPAC Name

4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C25H39NO3S/c1-4-5-6-20-7-13-23(14-8-20)25(27)26(24-15-16-30(28,29)18-24)17-21-9-11-22(12-10-21)19(2)3/h9-12,19-20,23-24H,4-8,13-18H2,1-3H3

InChI Key

IFNRTZNOGRXBSY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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